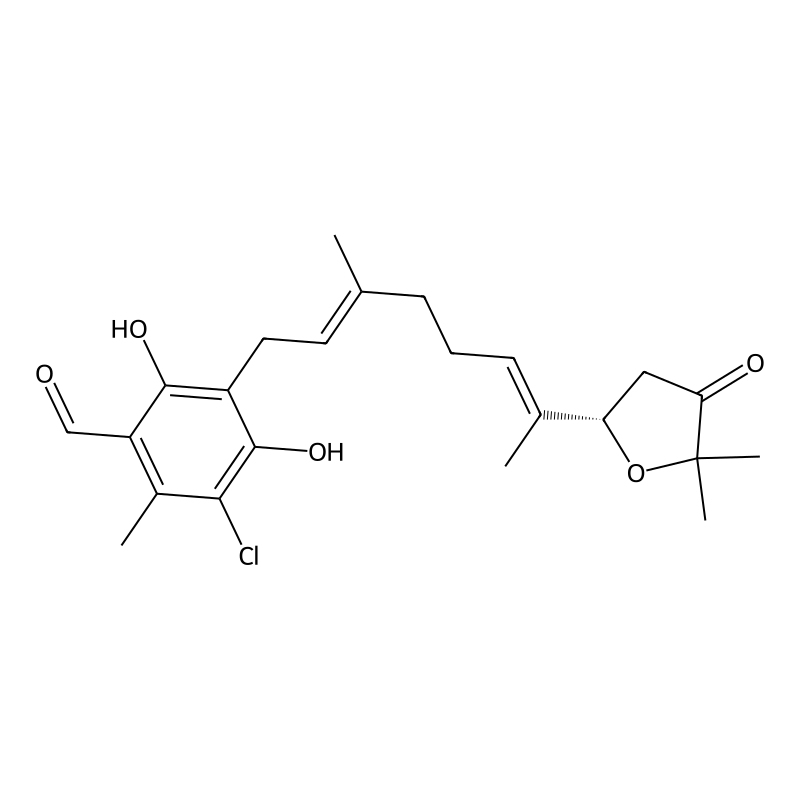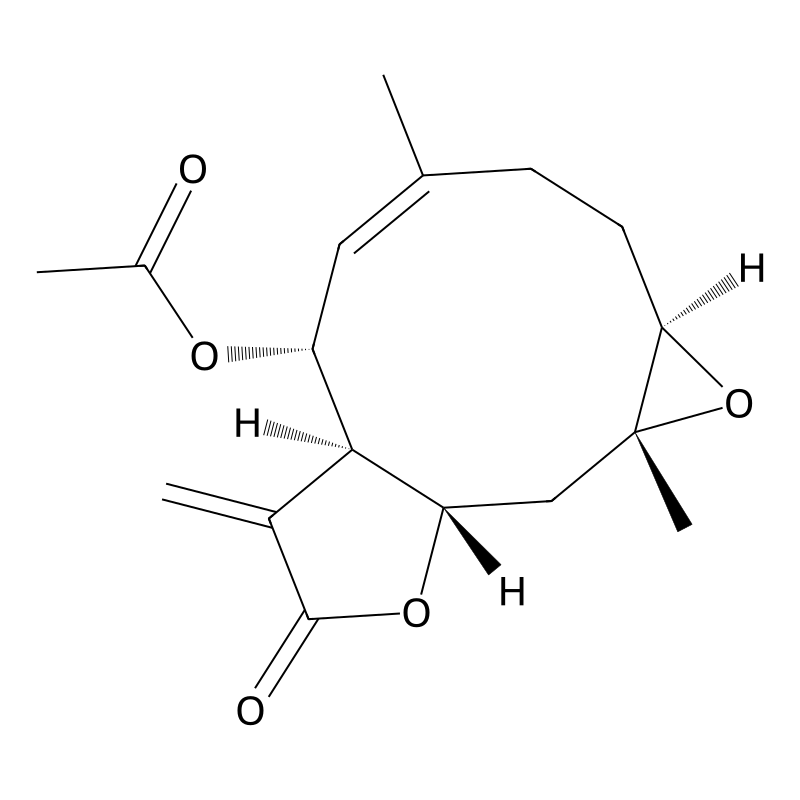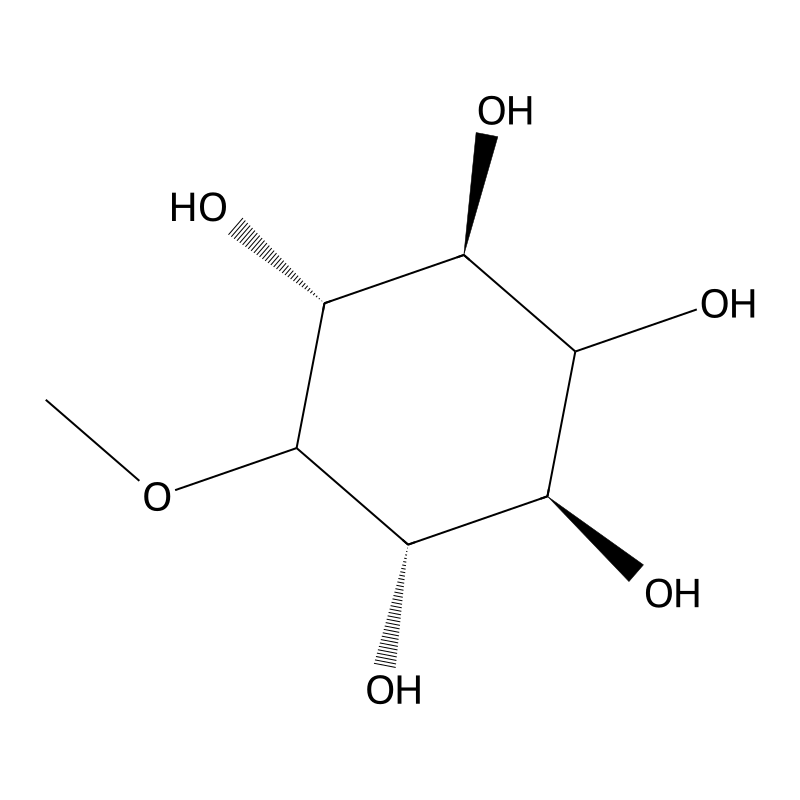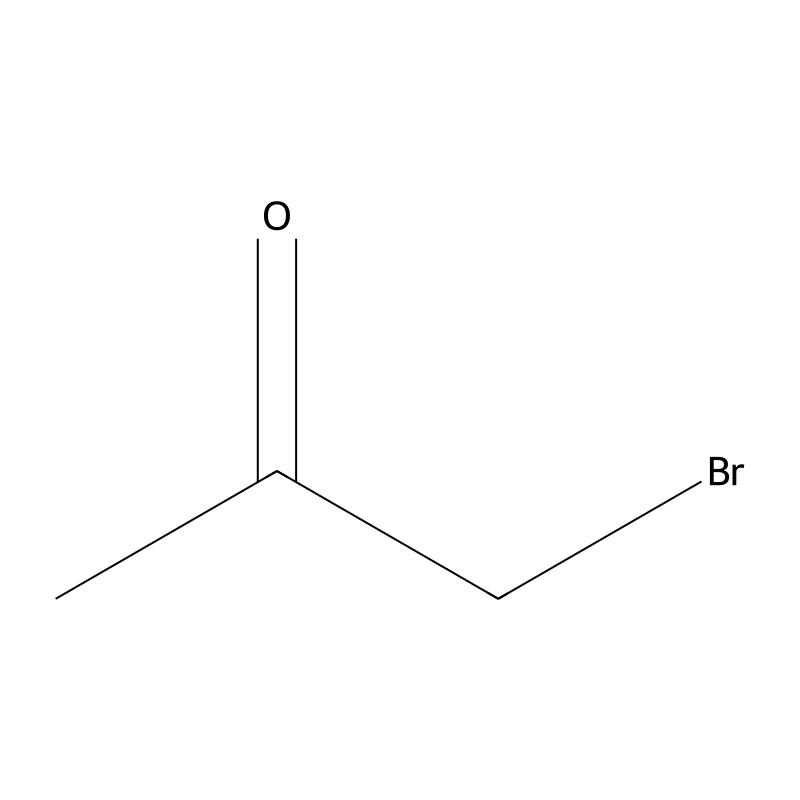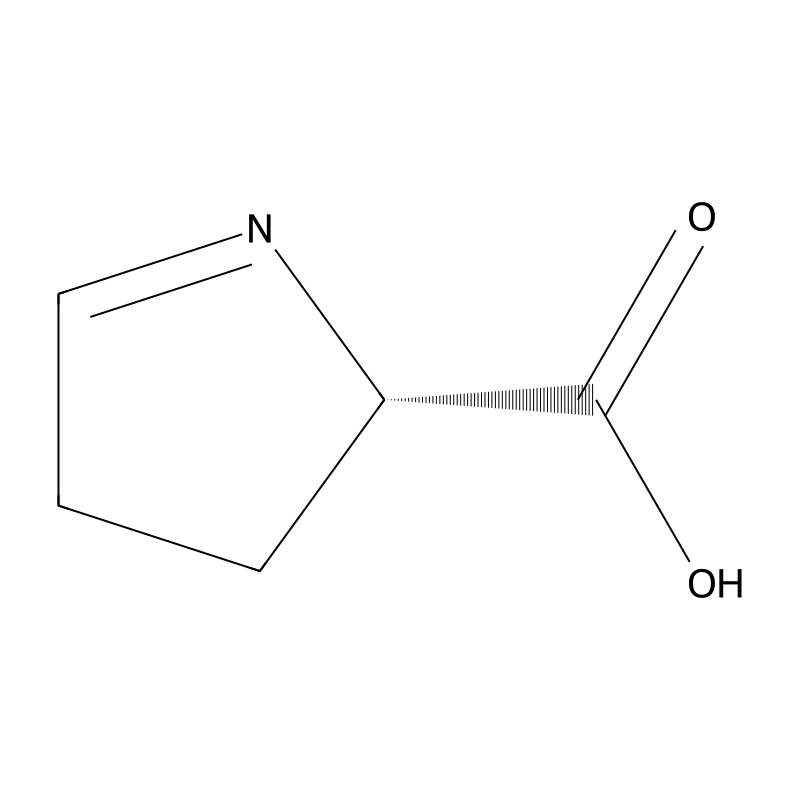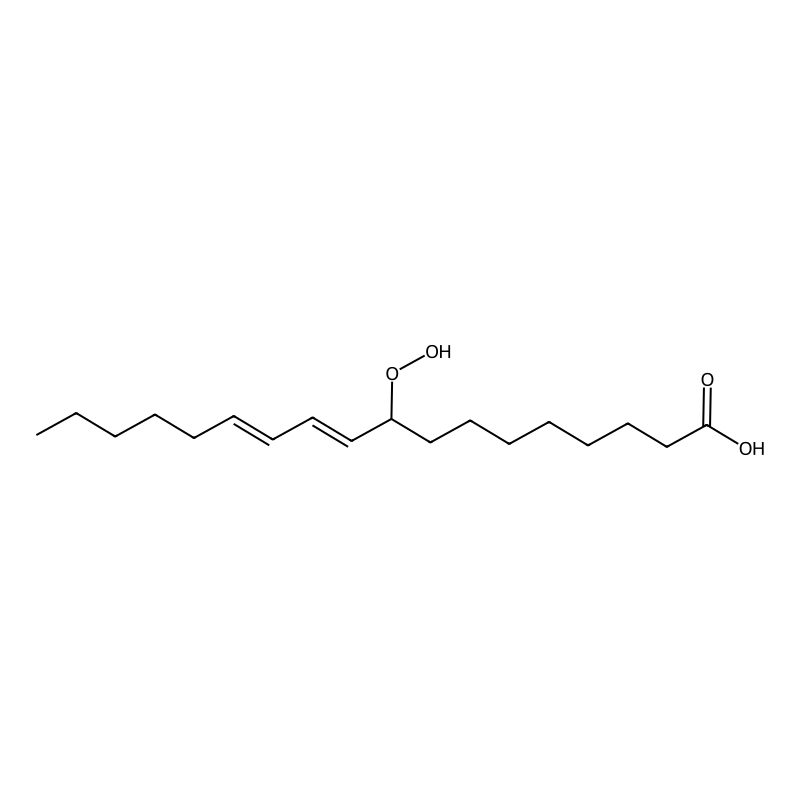2-(2-Bromoethoxy)-1,1,1-trifluoroethane
Catalog No.
S3322450
CAS No.
133068-36-7
M.F
C4H6BrF3O
M. Wt
206.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
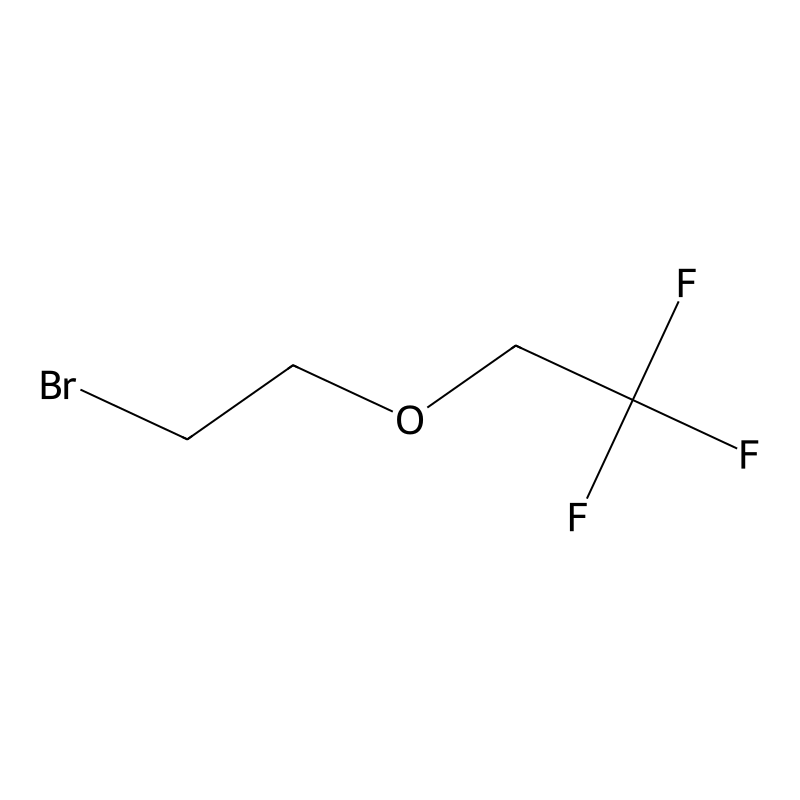
Content Navigation
CAS Number
133068-36-7
Product Name
2-(2-Bromoethoxy)-1,1,1-trifluoroethane
IUPAC Name
2-(2-bromoethoxy)-1,1,1-trifluoroethane
Molecular Formula
C4H6BrF3O
Molecular Weight
206.99 g/mol
InChI
InChI=1S/C4H6BrF3O/c5-1-2-9-3-4(6,7)8/h1-3H2
InChI Key
NNHQFVBLRGDVTN-UHFFFAOYSA-N
SMILES
C(CBr)OCC(F)(F)F
Canonical SMILES
C(CBr)OCC(F)(F)F
Molecular Structure Analysis
The structure of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane consists of a central carbon atom bonded to three fluorine atoms and an ethyl group (CH2-CH3). The ethyl group is linked to an ether oxygen (O-CH2-CH2-Br), which in turn is bonded to a terminal bromine atom (Br). This structure suggests several notable aspects:
- Chlorine-free: Unlike related compounds like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), this molecule lacks a chlorine atom. This difference could potentially influence its chemical properties and applications [].
- Ether linkage: The presence of an ether linkage (C-O-C) introduces a functional group known for its polarity and ability to form hydrogen bonds.
Chemical Reactions Analysis
- Synthesis: As with many organic molecules, potential synthesis routes likely involve reactions between precursor molecules containing the constituent functional groups (halogenation, etherification). However, specific details on its synthesis are not available in publicly available sources.
- Decomposition: At high temperatures, the molecule might undergo thermal decomposition, breaking down into smaller fragments like halogenated hydrocarbons and potentially hydrogen fluoride.
- Hydrolysis: The ether linkage could be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, yielding an alcohol and a bromo-substituted ethanol derivative.
Physical And Chemical Properties Analysis
- Physical state: Likely a colorless liquid at room temperature, based on the presence of fluorine atoms and the moderate size of the molecule.
- Boiling point: Expected to be moderate to high due to the presence of the C-O-C linkage and the fluorine atoms.
- Solubility: Partially soluble in organic solvents due to the combined hydrophobic (fluorine atoms, ethyl group) and hydrophilic (ether linkage) character.
- Stability: The C-F and C-C bonds are generally stable, but the ether linkage could be susceptible to hydrolysis under certain conditions.
XLogP3
2
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Dates
Modify: 2023-08-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds

